2-(3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
Description
2-(3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2-oxoethyl group at the 2-position and a 3-nitrophenyl group, making it a molecule of interest for various chemical and biological studies.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-12-5-3-8-16-17(9-13(2)21-19(12)16)20(24)27-11-18(23)14-6-4-7-15(10-14)22(25)26/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJQNKHIIYUUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Phenyl Group: The starting material, 3-nitrophenyl, can be prepared by nitrating a phenyl compound using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Esterification: The final step involves esterification, where the 2-oxoethyl group is introduced to the quinoline carboxylate. This can be achieved using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C and hydrogen gas for reduction reactions.
Nucleophilic Substitution: Sodium ethoxide or other strong nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Quinoline-based drugs are already used to treat malaria and other diseases, and modifications of this compound could lead to new treatments.
Industry
Industrially, this compound could be used in the production of dyes, pigments, and other materials that require stable, aromatic structures.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate involves its interaction with biological targets such as enzymes and DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-2-oxoethyl 4-quinolinecarboxylate: Lacks the 2,8-dimethyl substitution, which may affect its biological activity.
2-(3-aminophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate: The amino group can lead to different reactivity and biological properties.
2-(3-nitrophenyl)-2-oxoethyl 2,4-dimethyl-4-quinolinecarboxylate: Variation in the position of methyl groups can influence the compound’s properties.
Uniqueness
The presence of both the 3-nitrophenyl and 2,8-dimethyl substitutions makes 2-(3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate unique. These substitutions can significantly impact its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
